3-(Cyclohexylmethylidene)pyrrolidine
Overview
Description
3-(Cyclohexylmethylidene)pyrrolidine is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological profile of pyrrolidine derivatives can be influenced by the different stereoisomers and the spatial orientation of substituents, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-(Cyclohexylmethylidene)pyrrolidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 enzymes leads to the hydroxylation of this compound, forming hydroxylated intermediates. These intermediates can further undergo dehydration and C-N coupling reactions, which are favored in aqueous environments .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, impacting the overall function of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, the interaction with cytochrome P450 enzymes results in the hydroxylation of the compound, bypassing the substrate radical. This process involves the formation of high-valent oxo-iron species, which catalyze the hydroxylation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in sustained alterations in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes hydroxylation by cytochrome P450 enzymes, forming hydroxylated intermediates. These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its significance in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern affects the compound’s activity and function within the cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(cyclohexylmethylidene)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h8,10,12H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYGWIDPUWYLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.